Fmoc-D-Met-OPfp: Technical Guide to Structure, Synthesis, and SPPS Application
Fmoc-D-Met-OPfp: Technical Guide to Structure, Synthesis, and SPPS Application
Topic: Fmoc-D-Met-OPfp Structure, Synthesis, and Application in SPPS Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
Fmoc-D-Met-OPfp (9-Fluorenylmethoxycarbonyl-D-methionine pentafluorophenyl ester) represents a specialized class of "pre-activated" amino acid building blocks used in Solid Phase Peptide Synthesis (SPPS). Unlike standard free acids that require in-situ activation (using reagents like HATU or DIC), Pfp esters are stable, crystalline species that react rapidly with amines, particularly when catalyzed by HOBt or HOAt.
This guide details the chemical architecture, a validated synthesis protocol using the DCC method, and the strategic application of this ester to minimize racemization and suppress side reactions during the incorporation of D-Methionine—a critical residue for inducing specific conformational constraints in therapeutic peptides.
Chemical Identity and Architecture
Fmoc-D-Met-OPfp combines the base-labile Fmoc protecting group with a highly reactive pentafluorophenyl (Pfp) ester. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the N-terminal amine of the growing peptide chain.[1]
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | N-α-Fmoc-D-methionine pentafluorophenyl ester |
| CAS Number | 210473-10-2 |
| Molecular Formula | C₂₆H₂₀F₅NO₄S |
| Molecular Weight | 537.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DCM, THF; Insoluble in Water |
| Storage | 2–8°C (Desiccated); Stable for months if kept dry |
Synthesis Strategy: The DCC/HOPfp Method
The synthesis of Fmoc-D-Met-OPfp relies on the esterification of Fmoc-D-Met-OH with pentafluorophenol (HOPfp). The most robust method utilizes Dicyclohexylcarbodiimide (DCC) as a dehydration agent. This pathway is preferred over mixed anhydrides for bulk preparation due to the high crystallinity of the resulting urea byproduct (DCU), which simplifies purification.
Mechanistic Pathway
The reaction proceeds via the formation of an O-acylisourea intermediate. The high acidity of pentafluorophenol (pKa ~5.5) allows it to attack this intermediate, displacing DCU and forming the active ester.
Figure 1: Mechanistic pathway for the DCC-mediated synthesis of Fmoc-D-Met-OPfp.
Detailed Experimental Protocol
Safety Note: DCC is a potent allergen and sensitizer. Pentafluorophenol is corrosive. Perform all operations in a fume hood.
Reagents:
-
Fmoc-D-Met-OH (1.0 eq, 10 mmol, 3.72 g)
-
Pentafluorophenol (HOPfp) (1.1 eq, 11 mmol, 2.02 g)
-
DCC (1.1 eq, 11 mmol, 2.27 g)
-
Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (50 mL)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Fmoc-D-Met-OH and Pentafluorophenol in anhydrous EtOAc (or DCM). Stir until clear.
-
Activation (0°C): Cool the solution to 0°C using an ice bath.
-
DCC Addition: Dissolve DCC in a minimum volume of the same solvent and add it dropwise to the reaction mixture over 10 minutes. Reasoning: Slow addition at low temperature prevents the formation of N-acylurea side products.
-
Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature (RT) and stir for an additional 3–4 hours. A heavy white precipitate of Dicyclohexylurea (DCU) will form.
-
Filtration: Filter off the DCU byproduct using a sintered glass funnel or Celite pad. Wash the solid cake with a small amount of cold solvent.
-
Workup:
-
Wash the filtrate with 5% NaHCO₃ (3 x 20 mL) to remove unreacted phenols and acids.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Evaporate the solvent under reduced pressure to yield a crude oil or solid. Recrystallize from EtOAc/Hexane or Ethanol to obtain pure white crystals.
Quality Control (QC) Standards
A self-validating system requires strict QC before the ester is used in valuable peptide assembly.
-
HPLC: Purity should be ≥ 98%. Impurities often include free Fmoc-D-Met-OH (hydrolysis) or DCU traces.
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¹H NMR: Confirm the Fmoc group signals (7.3–7.8 ppm) and the Methionine side chain (S-Me singlet at ~2.1 ppm).
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¹⁹F NMR: Distinctive signals for the pentafluorophenyl group (ortho, meta, para fluorines) confirm the ester formation.
-
Melting Point: High crystallinity is a marker of purity.
Application in Solid Phase Peptide Synthesis (SPPS)[1][2]
Pfp esters are particularly advantageous for "difficult" couplings where standard activation might be too slow or prone to racemization. They are often used with HOBt (1-Hydroxybenzotriazole) as a catalyst.
The Pfp-Ester Coupling Cycle
Unlike free acids, Pfp esters do not require a pre-activation step. They are dissolved and added directly to the resin.
Figure 2: SPPS cycle utilizing pre-activated Fmoc-D-Met-OPfp.
Protocol for Automated/Manual Synthesis
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly.[2]
-
Coupling Solution:
-
Dissolve Fmoc-D-Met-OPfp (3.0 eq relative to resin loading) in DMF.
-
Add HOBt (3.0 eq). Note: HOBt acts as an auxiliary nucleophile, forming an active ester in situ that is even more reactive towards the amine but less prone to side reactions.
-
No base (DIEA) is strictly required if the resin amine is free base, but a catalytic amount is often added to ensure the amine is deprotonated.
-
-
Reaction: Shake at room temperature for 45–60 minutes.
-
Monitoring: Perform a Kaiser test (ninhydrin) to ensure complete coupling (negative result = no free amines).
Advantages Over In-Situ Activation
-
Racemization Suppression: The neutral conditions (often base-free) and the specific reactivity of Pfp esters minimize the risk of converting D-Met to L-Met, preserving the stereochemical integrity of the peptide.
-
Stability: Stock solutions of Pfp esters in DMF are more stable than activated esters generated in-situ (e.g., O-acylisoureas from DIC), making them ideal for overnight automated runs.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids in peptide synthesis. Synthesis, 1983(4), 325-327. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852. Link
-
PubChem. (2025). D-Methionine.[5][6] National Library of Medicine. Link
-
BenchChem. (2025).[1][7] Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ee.biorunstar.net [ee.biorunstar.net]
- 3. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. 200395-72-8|Perfluorophenyl N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-trityl-D-cysteinate|BLD Pharm [bldpharm.com]
- 7. chempep.com [chempep.com]
